(+)-Geosmin
Overview
Description
(+)-Geosmin is a naturally occurring organic compound known for its distinct earthy odor, which is often associated with the smell of soil and freshwater environments. It is a bicyclic alcohol with the chemical formula C₁₂H₂₂O. This compound is produced by various microorganisms, including cyanobacteria and actinobacteria, and is responsible for the characteristic smell of freshly turned soil and certain fish.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Geosmin can be achieved through several methods, including the use of terpenoid precursors. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of terpenoids. The reaction conditions typically require the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is often carried out through fermentation processes using microorganisms such as Streptomyces species. These microorganisms are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified from the fermentation broth using various techniques, including solvent extraction and chromatography.
Chemical Reactions Analysis
Types of Reactions: (+)-Geosmin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromic acid. The oxidation process typically converts the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, which convert the compound to its corresponding alcohol.
Substitution: Substitution reactions involving this compound often occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield geosminone, while reduction can produce dihydrogeosmin.
Scientific Research Applications
(+)-Geosmin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding the biosynthesis of terpenoids and the mechanisms of enzymatic cyclization.
Biology: In biological research, this compound is used to study the interactions between microorganisms and their environments. It is also investigated for its role in microbial communication and signaling.
Medicine: Although this compound itself is not used as a therapeutic agent, its derivatives and related compounds are explored for potential medicinal properties, including antimicrobial and anti-inflammatory activities.
Industry: In the food and beverage industry, this compound is studied for its impact on the flavor and aroma of products. It is also used in the development of natural flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of (+)-Geosmin involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic earthy odor. The molecular targets of this compound include olfactory receptor neurons, which are responsible for detecting and transmitting odor signals to the brain.
Comparison with Similar Compounds
(+)-Geosmin is unique in its structure and odor profile, but it shares similarities with other terpenoid compounds. Some similar compounds include:
2-Methylisoborneol: Another compound with a musty odor, often found in water and soil environments.
Camphor: A bicyclic terpenoid with a strong, aromatic odor, used in medicinal and industrial applications.
Menthol: A monoterpenoid with a minty odor, commonly used in flavoring and medicinal products.
Compared to these compounds, this compound is distinct in its earthy aroma and its specific role in microbial ecology.
Properties
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
Record name | (+/-)-Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-19-1 | |
Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Geosmin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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